4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, with the molecular formula and a molecular weight of approximately 317.86 g/mol, is an organic compound that features a piperidine ring substituted with benzyloxy and benzyl groups. This compound typically appears as a white to pale yellow solid and is soluble in various organic solvents, including alcohols and ethers, as well as in water . It is classified under the category of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 4-(4-(benzyloxy)benzyl)piperidine hydrochloride can be achieved through several methods. A common approach involves the following steps:
This synthesis route is advantageous due to its simplicity and the availability of starting materials, making it suitable for laboratory-scale production.
The molecular structure of 4-(4-(benzyloxy)benzyl)piperidine hydrochloride can be depicted as follows:
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in synthetic organic chemistry.
The mechanism of action for 4-(4-(benzyloxy)benzyl)piperidine hydrochloride primarily involves its interaction with biological targets, particularly in pharmacological contexts. The compound has been studied for its potential effects on dopamine receptors, specifically as a D4 receptor antagonist. This activity suggests that it may influence neurotransmitter systems related to mood and behavior, making it a candidate for further investigation in therapeutic applications .
These properties make 4-(4-(benzyloxy)benzyl)piperidine hydrochloride a useful compound in both research and industrial applications.
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride has several notable applications:
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride (CAS: 1177093-20-7) is a synthetically derived organic compound classified as a piperidine hydrochloride salt. Its molecular architecture integrates two pharmacologically significant motifs: a piperidine ring, a common feature in neuroactive compounds, and a benzyloxybenzyl group, which enhances lipophilicity and influences receptor binding kinetics. The hydrochloride salt form improves crystallinity and stability, making it preferable for synthetic applications [2] [6]. This compound serves as a versatile intermediate in pharmaceutical research, particularly for synthesizing complex molecules targeting neurological pathways, though its primary utility lies in its role as a building block rather than a therapeutic agent itself [3] [7].
The systematic IUPAC name is 4-(4-(benzyloxy)benzyl)piperidine hydrochloride, reflecting its core structural components:
The molecular formula is C₁₉H₂₃NO·HCl (or equivalently C₁₉H₂₄ClNO), with a molecular weight of 317.86 g/mol [2] [3] [9]. The SMILES notation is [H]Cl.C1(CC2=CC=C(OCC3=CC=CC=C3)C=C2)CCNCC1, and the InChI Key is WWIFNOHNFYVBSD-UHFFFAOYSA-N, which encode its atomic connectivity and stereochemical features [2] [6].
Structural Significance:
Critical physicochemical parameters are summarized below:
Table 1: Physicochemical Properties of 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride
| Property | Value | Conditions/Notes |
|---|---|---|
| Molecular Weight | 317.86 g/mol | Calculated from C₁₉H₂₄ClNO |
| Appearance | Solid | Typically white to off-white crystalline powder |
| Solubility | Soluble in polar solvents (water, methanol, DMSO) | Hydrochloride salt enhances aqueous solubility |
| Stability | Stable at 0–8°C | Refrigeration recommended; hygroscopic |
| Storage | 0–8°C | Long-term storage requires desiccants |
Solubility: As a hydrochloride salt, it exhibits moderate to high solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). This property facilitates its use in solution-phase reactions during pharmaceutical synthesis [3] [7].
Stability: The compound remains stable under ambient conditions but is sensitive to prolonged exposure to heat or humidity. Refrigerated storage (0–8°C) is critical to prevent decomposition, such as hydrolysis of the benzyloxy group or oxidation of the piperidine ring [3] [7] [9].
Crystallography:X-ray diffraction (XRD) data for this specific compound is limited in public databases. However, analogous piperidine hydrochlorides typically form monoclinic crystals with P2₁/c space groups. The ionic bonding between the piperidinium ion (protonated nitrogen) and chloride ion contributes to lattice stability [3] [7].
Spectroscopy:Table 2: Key Spectroscopic Signatures
| Technique | Predicted/Reported Peaks | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.45–7.25 (m, 5H), 7.10 (d, J=8.6 Hz, 2H), 6.95 (d, J=8.6 Hz, 2H), 4.95 (s, 2H), 3.70 (d, J=12.4 Hz, 2H), 2.95–2.75 (m, 2H), 2.60 (d, J=7.0 Hz, 2H), 1.95–1.75 (m, 3H), 1.45–1.25 (m, 2H) | Aromatic H (benzyl), Aromatic H (phenylene), -OCH₂-, Piperidine H (N-CH₂), Piperidine H (C-CH₂), Piperidine H (axial/equatorial) |
| IR (KBr, cm⁻¹) | 2700–2400 (br), 1605, 1510, 1250 | N⁺-H stretch (amine salt), C=C (aromatic), C-O (ether) |
| Mass Spec (ESI+) | m/z 282.2 [M]⁺ | Molecular ion (free base) |
Analytical Utility:These spectral profiles enable identity confirmation and purity assessment during synthesis. For instance, HPLC methods using C18 columns and UV detection (λ = 254 nm) are suitable for quantifying residual impurities in bulk samples [3] [7].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7